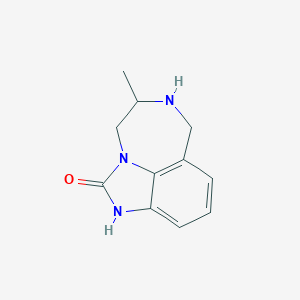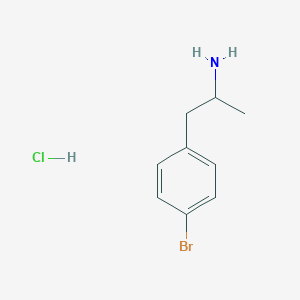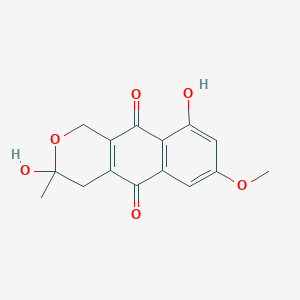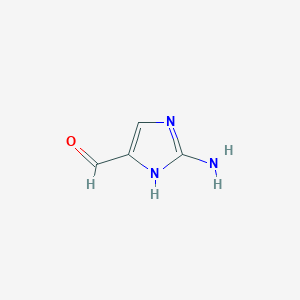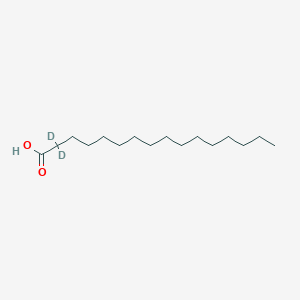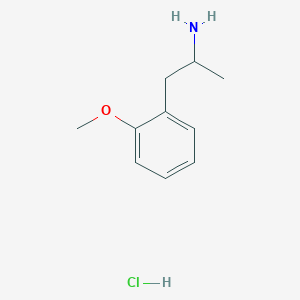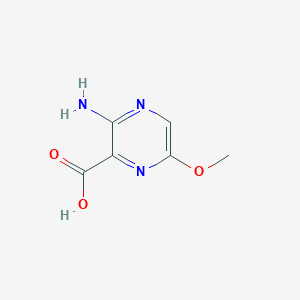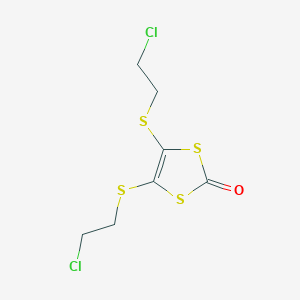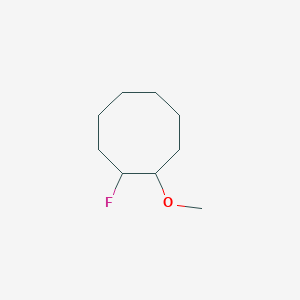
Ethyl 2-(1-cyanocyclohexyl)acetate
Descripción general
Descripción
Ethyl 2-(1-cyanocyclohexyl)acetate, also known as ECHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ECHA is a colorless liquid that is soluble in most organic solvents and has a molecular weight of 225.3 g/mol.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-cyanocyclohexyl)acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a cyano group. Ethyl 2-(1-cyanocyclohexyl)acetate has also been shown to undergo various chemical reactions such as reduction, oxidation, and hydrolysis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethyl 2-(1-cyanocyclohexyl)acetate. However, it has been reported to exhibit moderate toxicity in animal studies. Ethyl 2-(1-cyanocyclohexyl)acetate is also known to be a skin irritant and may cause respiratory irritation upon inhalation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(1-cyanocyclohexyl)acetate has several advantages as a chemical intermediate in lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-(1-cyanocyclohexyl)acetate is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly.
Direcciones Futuras
There are several future directions for Ethyl 2-(1-cyanocyclohexyl)acetate research. One area of interest is the development of new synthetic routes for Ethyl 2-(1-cyanocyclohexyl)acetate that are more efficient and environmentally friendly. Another area of research is the investigation of the biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate and its potential use as a drug candidate. Additionally, Ethyl 2-(1-cyanocyclohexyl)acetate can be used as a starting material for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Ethyl 2-(1-cyanocyclohexyl)acetate is a versatile chemical intermediate that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has a high purity yield. However, Ethyl 2-(1-cyanocyclohexyl)acetate is moderately toxic and may pose a risk to researchers if handled improperly. Further research is needed to fully understand the mechanism of action and biological activity of Ethyl 2-(1-cyanocyclohexyl)acetate, and to explore its potential applications in drug discovery and material science.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-cyanocyclohexyl)acetate has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of organic synthesis, where Ethyl 2-(1-cyanocyclohexyl)acetate is used as a key intermediate in the synthesis of various compounds. It is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
133481-10-4 |
|---|---|
Nombre del producto |
Ethyl 2-(1-cyanocyclohexyl)acetate |
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
ethyl 2-(1-cyanocyclohexyl)acetate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3 |
Clave InChI |
MRYZGCDTKUSBFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(CCCCC1)C#N |
SMILES canónico |
CCOC(=O)CC1(CCCCC1)C#N |
Otros números CAS |
133481-10-4 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
ethyl 2-(1-cyanocyclohexyl)acetate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


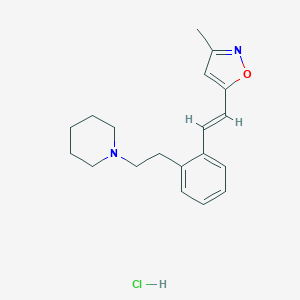
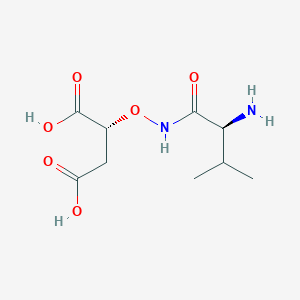
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
